2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate
Description
2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a synthetic small molecule characterized by a hybrid structure combining a 2,5-difluorophenyl amide moiety and a 5-bromopyridine-3-carboxylate ester. The compound’s design leverages halogenation (fluorine and bromine) to modulate electronic, steric, and pharmacokinetic properties. The 2,5-difluorophenyl group may enhance binding specificity to hydrophobic pockets in target proteins, while the bromine atom on the pyridine ring could contribute to halogen bonding interactions or influence metabolic stability.
Structurally, the compound shares features with ligands targeting G-protein-coupled receptors (GPCRs) or ion channels, as suggested by its resemblance to analogs like BIBN4096BS and MK0974, which are calcitonin gene-related peptide (CGRP) receptor antagonists . However, its exact biological targets and mechanism of action remain underexplored in publicly available literature.
Properties
IUPAC Name |
[2-(2,5-difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF2N2O3/c15-9-3-8(5-18-6-9)14(21)22-7-13(20)19-12-4-10(16)1-2-11(12)17/h1-6H,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSCVQLBNKCNFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)COC(=O)C2=CC(=CN=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Amino Intermediate: The starting material, 2,5-difluoroaniline, undergoes a reaction with an appropriate acylating agent to form the 2-[(2,5-difluorophenyl)amino]-2-oxoethyl intermediate.
Bromination of Pyridine: Pyridine is brominated using bromine or a brominating agent to yield 5-bromopyridine-3-carboxylic acid.
Esterification: The amino intermediate is then coupled with the brominated pyridine derivative under esterification conditions, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the nitrogen or oxygen atoms.
Coupling Reactions: The compound can be used in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine could yield a new amine derivative, while a Suzuki-Miyaura coupling could produce a biaryl compound.
Scientific Research Applications
2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Chemistry: The compound can be utilized in the synthesis of agrochemicals or specialty chemicals with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The fluorinated aromatic amine and brominated pyridine moieties can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to pharmacologically active analogs. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Hypothesized Effects
Key Observations:
Halogen Positioning: The 2,5-difluoro substitution on the phenyl ring in the target compound contrasts with the 2,3-difluoro configuration in MK0974.
Functional Group Diversity :
- The ester linkage in the target compound may confer lower metabolic stability than the carboxamide in BIBN4096BS, which is resistant to esterase-mediated hydrolysis.
- The absence of a trifluoroethyl group (as in MK0974) suggests differences in lipophilicity and blood-brain barrier penetration.
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Properties Based on Structural Analogues
Discussion:
- The target compound’s lower molecular weight (~395 vs. 865.6 for BIBN4096BS) may improve bioavailability but reduce target affinity due to fewer interaction points.
Biological Activity
2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be characterized by its IUPAC name, which highlights its functional groups and molecular structure. It features a difluorophenyl moiety attached to an oxoethyl group and a brominated pyridine ring. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H15BrF2N2O4 |
| Molecular Weight | 409.21 g/mol |
| IUPAC Name | 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate |
| CAS Number | [Not Available] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Studies have indicated that it may inhibit key enzymes involved in cancer cell proliferation and survival. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases or proteases that are crucial for tumor growth.
- Microtubule Disruption : Similar to other compounds in its class, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Receptor Modulation : It could modulate receptor activities involved in signaling pathways that regulate cell growth and differentiation.
Biological Evaluations
Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. For instance:
- Case Study 1 : A study demonstrated that the compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM, indicating potent anticancer activity .
- Case Study 2 : In another investigation, the compound was shown to inhibit tubulin polymerization in vitro, similar to known chemotherapeutic agents like combretastatin A-4, which also suggests its potential as a microtubule-targeting agent .
Structure-Activity Relationship (SAR)
The structural modifications of the compound significantly influence its biological activity. The presence of the difluorophenyl group enhances lipophilicity and binding affinity to target proteins, while the bromine atom contributes to halogen bonding interactions that stabilize the compound's binding conformation.
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency against cancer cells |
| Bromination | Enhanced binding affinity |
| Alteration of Alkyl Chains | Modulation of pharmacokinetic properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
